H-HIS-TYR-OH

Overview

Description

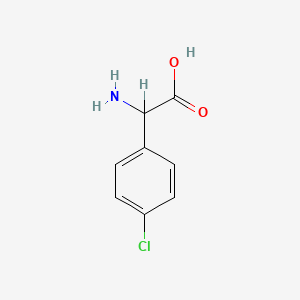

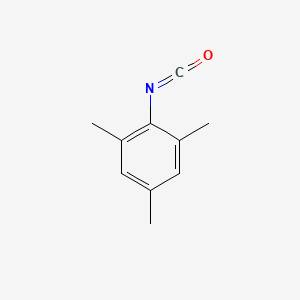

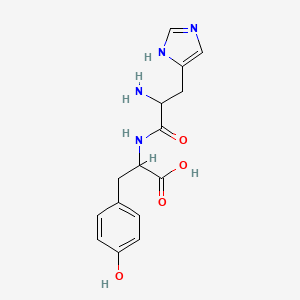

H-HIS-TYR-OH: Tyrosylhistidine , is a dipeptide composed of the amino acids tyrosine and histidine. This compound is known for its role in various biochemical processes and is often used as an internal standard for histidine quantitative analysis .

Mechanism of Action

Target of Action

The compound H-HIS-TYR-OH, also known as His-Tyr, primarily targets proteins and enzymes in the body. The unique structure of His-Tyr, which consists of histidine and tyrosine, allows it to interact with various targets. Histidine is often a key residue in enzyme catalytic reactions . Tyrosine, on the other hand, is one of the 20 standard amino acids used by cells to synthesize proteins .

Mode of Action

His-Tyr interacts with its targets through various types of interactions. These include cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . In the case of cation-π interactions, His-Tyr can act as an aromatic π-motif in its neutral form or play the cation role when protonated . These interactions result in changes in the structure and function of the target proteins or enzymes, thereby influencing their activity.

Biochemical Pathways

His-Tyr is involved in several biochemical pathways. Histidine, one of the components of His-Tyr, plays a role in the metabolism of amino acids . Tyrosine, the other component, is involved in various processes, including the reduction of oxidized chlorophyll in photosystem II . It also participates in the conversion of phenylalanine, an essential amino acid . The involvement of His-Tyr in these pathways can have downstream effects on various biological processes.

Result of Action

The action of His-Tyr at the molecular and cellular level results in various effects. For instance, the interaction of His-Tyr with proteins can influence their structure and function . This can lead to changes in the activity of these proteins, thereby affecting the biological processes they are involved in.

Action Environment

The action, efficacy, and stability of His-Tyr can be influenced by various environmental factors. For example, the pH condition can affect the protonation state of His-Tyr, which in turn influences its interactions with targets . Additionally, the presence of metallic cations in the environment can facilitate coordinate interactions with His-Tyr . Therefore, the environment plays a crucial role in modulating the action of His-Tyr.

Biochemical Analysis

Biochemical Properties

Histidine and tyrosine, the two amino acids that make up H-HIS-TYR-OH, are essential to many biochemical reactions . Tyrosine, for instance, is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and complex, largely due to the roles of histidine and tyrosine in cellular function. For instance, tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation, which can significantly impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. For example, the phenol functionality in tyrosine’s side chain can form hydrogen bonds with other molecules, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been used as an internal standard for histidine quantitative analysis, eluting at 8.06 minutes . It does not exist in tissues as an endogenous peptide, making it easy to form positive ions through electrospray ionization (ESI), with good recovery .

Metabolic Pathways

This compound is involved in various metabolic pathways due to the roles of histidine and tyrosine. These amino acids interact with numerous enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of H-HIS-TYR-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:

Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to yield the final dipeptide.

Industrial Production Methods: : In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the dipeptide .

Chemical Reactions Analysis

Types of Reactions: : H-HIS-TYR-OH can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: The histidine residue can be reduced under certain conditions.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products

Oxidation: Dityrosine, hydroxylated histidine.

Reduction: Reduced histidine derivatives.

Substitution: Alkylated or acylated derivatives of the dipeptide.

Scientific Research Applications

H-HIS-TYR-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Carnosine (β-Alanyl-L-histidine): Another dipeptide containing histidine, known for its antioxidant properties.

Anserine (β-Alanyl-N-methylhistidine): Similar to carnosine but with a methylated histidine residue, also an antioxidant.

Uniqueness: : H-HIS-TYR-OH is unique due to its specific combination of tyrosine and histidine, which allows it to participate in a variety of biochemical interactions and reactions. Its role as an internal standard in quantitative analysis further distinguishes it from other dipeptides .

Properties

IUPAC Name |

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-12(6-10-7-17-8-18-10)14(21)19-13(15(22)23)5-9-1-3-11(20)4-2-9/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOOKGDPMXSJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957404 | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35979-00-1 | |

| Record name | NSC374121 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.